An In-depth Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information in a manner that is not only factually accurate but also provides practical insights into its handling, characterization, and potential applications. The strategic placement of the methoxy, nitro, and trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical characteristics to this molecule, making it a valuable building block in modern organic synthesis. This document is intended to serve as a detailed reference for researchers engaged in the design and development of new chemical entities.
Chemical Identity and Physical Properties
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃. Its structure features a benzene ring substituted with a methoxy group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1.
Table 1: Physical and Chemical Properties of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
| Property | Value | Source(s) |
| CAS Number | 453560-74-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][3] |
| Molecular Weight | 221.14 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid/powder | [5] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Structural Representation:
Structure of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. These are typically strong absorptions.
-
C-O stretching (aryl ether): ~1250 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the range of 1350-1100 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Subsequent fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (CAS 453560-74-2) is not widely available, data for isomeric and related compounds suggest that it should be handled with care.
Hazard Statements for related compounds include:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements for related compounds include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis and Reactivity
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a synthetic building block. While a specific, detailed synthesis protocol for this exact isomer is not readily found in peer-reviewed literature, its synthesis would likely involve the nitration of a suitably substituted methoxy-trifluoromethyl-benzene precursor. The directing effects of the methoxy and trifluoromethyl groups will influence the regioselectivity of the nitration reaction.
Generalized synthetic approach.
The reactivity of this molecule is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards further electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The methoxy group is an activating, ortho-para director for electrophilic substitution, though its influence is likely overridden by the strongly deactivating groups.
Applications in Research and Development
Substituted nitroaromatics containing trifluoromethyl groups are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]
Pharmaceutical Research
This compound serves as a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a variety of pharmacophores. The trifluoromethyl and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule.[6]
Role in drug discovery workflow.
Agrochemical Development
Similar to its application in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides, insecticides, and fungicides. The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, often contributing to their enhanced efficacy and favorable environmental profile.[1]
Conclusion
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a specialty chemical with significant potential as a building block in the synthesis of high-value compounds for the life sciences. Its unique substitution pattern provides a platform for the generation of diverse molecular libraries for drug discovery and agrochemical research. While comprehensive physical and spectral data for this specific isomer are not yet widely disseminated, the information provided in this guide, based on available data for related compounds, offers a solid foundation for its safe handling and effective use in research and development. Further characterization of this compound in the scientific literature is anticipated as its utility becomes more broadly recognized.
References
-
American Elements. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Product Page. [Link]
-
BIOFOUNT. 2-methoxy-4-nitro-1-(trifluoromethyl)benzene Product Page. [Link]
-
abcr Gute Chemie. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Product Page. [Link]
-
Reagentia. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene Product Page. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. CAS 453560-74-2 | 4854-3-1S | MDL MFCD04112485 | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | SynQuest Laboratories [synquestlabs.com]
- 4. 453560-74-2|2-methoxy-4-nitro-1-(trifluoromethyl)benzene|2-methoxy-4-nitro-1-(trifluoromethyl)benzene|-范德生物科技公司 [bio-fount.com]
- 5. 453560-74-2・2-Methoxy-4-nitro-1-(trifluoromethyl)benzene・2-Methoxy-4-nitro-1-(trifluoromethyl)benzene【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
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